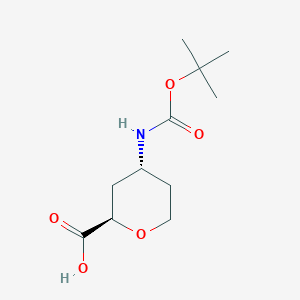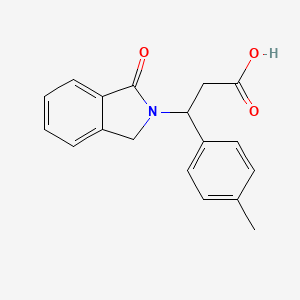![molecular formula C24H20ClN7O2 B2975905 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide CAS No. 1007009-96-2](/img/structure/B2975905.png)
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide is a fascinating compound with significant relevance in various fields of science and industry. This compound, characterized by its complex structure, is used extensively in medicinal chemistry, biological studies, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step processes, typically beginning with the preparation of the pyrazolopyrimidinyl core Common methods include condensation reactions involving suitable precursors and utilizing catalysts to ensure specificity and efficiency
Industrial Production Methods: In industrial settings, large-scale synthesis might employ continuous flow reactors to enhance yield and purity. Conditions such as temperature, pressure, and solvent choice are optimized to maintain reaction efficiency while minimizing by-products. High-performance liquid chromatography (HPLC) is often used for purification in both lab and industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide undergoes several types of chemical reactions including:
Oxidation: Leading to the formation of various oxo derivatives.
Reduction: Particularly relevant in transforming the nitro functionalities to amines.
Substitution: Commonly occurs at the phenyl rings due to the presence of reactive groups.
Common Reagents and Conditions: Reagents such as potassium permanganate (for oxidation) and lithium aluminum hydride (for reduction) are frequently employed. Solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are used to facilitate reactions. Conditions are typically moderate, with temperatures ranging from room temperature to slightly elevated temperatures to drive the reactions to completion.
Major Products: The primary products depend on the type of reaction, but commonly include derivatives with modified phenyl and pyrazolo[3,4-d]pyrimidinyl groups, introducing functionalities like hydroxyl, amino, or additional halogen groups.
Aplicaciones Científicas De Investigación
This compound has extensive applications in various scientific disciplines:
Chemistry: : Used as a building block for synthesizing more complex molecules, serving as a scaffold for drug design.
Biology: : Functions as a biochemical probe to study protein-ligand interactions, enzyme activity, and cellular pathways.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: : Employed in the development of novel materials with specific properties, such as semiconductors and organic LEDs.
Mecanismo De Acción
The mechanism by which N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide exerts its effects involves interactions with various molecular targets:
Molecular Targets: : Often targets specific enzymes and receptors involved in key biological processes.
Pathways Involved: : Modulates signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation, by binding to target proteins and altering their activity.
Comparación Con Compuestos Similares
When compared with other compounds such as N-{1-[1-(4-chlorophenyl)-1H-pyrrolo[3,2-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide, N-{1-[1-(4-chlorophenyl)-1H-imidazo[4,5-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide, and N-{1-[1-(4-chlorophenyl)-1H-pyrido[4,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide, its uniqueness is highlighted by its specific structural features and resultant bioactivity profile. These similarities and differences are crucial in medicinal chemistry for structure-activity relationship (SAR) studies.
Similar Compounds
N-{1-[1-(4-chlorophenyl)-1H-pyrrolo[3,2-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide
N-{1-[1-(4-chlorophenyl)-1H-imidazo[4,5-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide
N-{1-[1-(4-chlorophenyl)-1H-pyrido[4,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide
Exploring the rich chemistry and applications of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide truly opens the door to understanding its potential and the innovative ways it can be utilized.
Propiedades
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O2/c1-15-12-21(29-24(33)16(2)34-19-6-4-3-5-7-19)32(30-15)23-20-13-28-31(22(20)26-14-27-23)18-10-8-17(25)9-11-18/h3-14,16H,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXNBMSFIYVPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2975825.png)
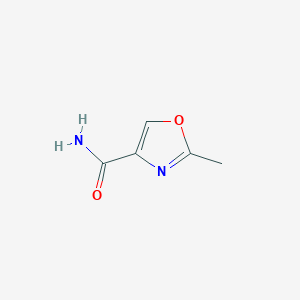
![N-{5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}CYCLOPROPANECARBOXAMIDE](/img/structure/B2975830.png)
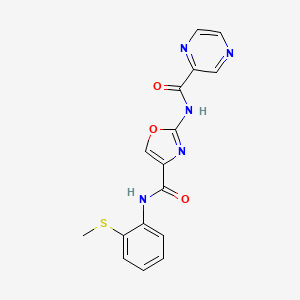
![9-(4-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2975835.png)
![6-[(3-Methylbut-2-en-1-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2975836.png)
![2,2-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}propanamide](/img/structure/B2975837.png)
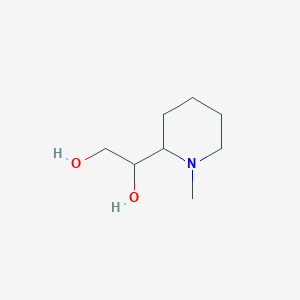
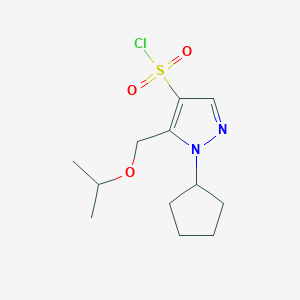
![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2975841.png)
